molecular formula C8H5ClN2O B2356066 6-Chloro-4-cinnolinol CAS No. 876-89-1

6-Chloro-4-cinnolinol

Cat. No. B2356066
CAS RN: 876-89-1
M. Wt: 180.59
InChI Key: PVTBXYKGJHADSZ-UHFFFAOYSA-N
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Description

6-Chloro-4-cinnolinol is a chemical compound with the molecular formula C8H5ClN2O . It is used in various fields of research and industry.


Synthesis Analysis

The synthesis of 6-Chloro-4-cinnolinol or similar compounds involves several steps including bromination, oxidation, ammoniation, and cyclization . The total yield can reach up to 50.61% .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-cinnolinol consists of a benzene ring connected to a pyridine ring . The InChI code for this compound is 1S/C8H5ClN2O/c9-4-1-2-6-5 (3-4)7 (13)8 (10)12-11-6/h1-3H, (H,11,13) .

Scientific Research Applications

Antibacterial Activity

6-Chloro-4-cinnolinol derivatives have shown promising results in the field of antibacterial activity. For example, the synthesis of fluorocinnoline and aminopyrimidine derivatives demonstrated significant antimicrobial activity, including action against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Patel et al., 2008). Additionally, other studies on cinnoline derivatives have reported potent antibacterial and anti-fungal activities, particularly when chloro substituted (Pankaj et al., 2014); (Pankaj et al., 2015).

Anticancer Activity

Cinnoline derivatives, including those related to 6-Chloro-4-cinnolinol, have been explored for their anticancer properties. A method for preparing intermediates for anthrapyridazones, which are being investigated as anticancer agents, demonstrates the potential of cinnoline compounds in this area (Cybulski et al., 2017). Moreover, studies have identified compounds with excellent antiproliferative activity against cancer cell lines, highlighting the potential of cinnoline derivatives in cancer therapy (Li et al., 2013).

Chemical Synthesis and Drug Design

6-Chloro-4-cinnolinol and its derivatives have been utilized in chemical synthesis and drug design. Efficient synthetic strategies have been developed for creating polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides, which are important for the development of new drugs (Ma et al., 2014). Additionally, the synthesis of diazino-fused tricyclic systems, including cinnoline derivatives, is essential for exploring new pharmaceutical compounds (Tapolcsányi et al., 2002).

Fluorogenic and Fluorochromic Properties

Cinnoline derivatives are being explored for their fluorogenic and fluorochromic properties. The development of a fluorogenic probe based on 4-azido-6-(4-cyanophenyl)cinnoline showcases the potential of these compounds in analytical and biological applications, especially in aqueous mediums (Danilkina et al., 2021).

Safety and Hazards

The safety and hazards associated with 6-Chloro-4-cinnolinol are not explicitly mentioned in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

6-chloro-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTBXYKGJHADSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-cinnolinol

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